1,2,4,6-Tetramethylthialdine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37434-57-4 |
|---|---|
Molecular Formula |
C7H15NS2 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
(4S,6S)-2,4,5,6-tetramethyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C7H15NS2/c1-5-8(4)6(2)10-7(3)9-5/h5-7H,1-4H3/t5-,6-/m0/s1 |
InChI Key |
AZHPCHPZVNDJKI-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1N([C@@H](SC(S1)C)C)C |
Canonical SMILES |
CC1N(C(SC(S1)C)C)C |
Origin of Product |
United States |
Synthesis and Mechanistic Investigations of 1,2,4,6 Tetramethylthialdine
Established Synthetic Methodologies for the Thialdine (B1265449) Core
The synthesis of the thialdine core and its substituted analogues has been a subject of chemical investigation for over a century, with the foundational methods still being relevant today.
The proposed mechanism involves the initial formation of acetaldehyde (B116499) ammonia (B1221849) trimer, a cyclic trimer of CH₃CHNH units. This intermediate does not need to be isolated. Subsequent reaction with hydrogen sulfide (B99878) leads to the insertion of sulfur atoms and the formation of the dithiazinane ring. The reaction is exothermic and requires careful temperature control, often kept below 10°C. The final product, thialdine, precipitates from the solution as crystals.
| Reactant | Role | Key Conditions | Reference |
|---|---|---|---|
| Acetaldehyde | Aldehyde source | Slow addition to ammonia solution | |
| Ammonia | Nitrogen source | Aqueous solution (e.g., 30%) | |
| Hydrogen Sulfide | Sulfur source | Bubbled through the reaction mixture | |
| Temperature | Control parameter | Below 10°C to manage exothermicity |
While the classical synthesis often proceeds without an explicit catalyst, modern synthetic methods for related heterocyclic compounds frequently employ catalysts to improve efficiency, yield, and selectivity. For the broader class of thiazine (B8601807) and thiazole (B1198619) derivatives, various catalysts have been explored. These include the use of hindered bases like 1,4-diazabicyclo[2.2.2]-octane (DABCO) and silica-supported tungstosilisic acid, which can offer advantages such as being eco-friendly, recyclable, and reducing reaction times. Palladium-catalyzed cross-coupling reactions are also prominent for creating substituted N-heterocycles. Although direct catalytic synthesis of thialdine itself is not extensively documented, these approaches for related sulfur-nitrogen heterocycles suggest potential avenues for optimizing thialdine synthesis.
Regioselectivity and stereoselectivity are critical aspects in the synthesis of substituted heterocycles. For thialdine, which has three stereocenters at positions 2, 4, and 6, multiple cis-trans isomers are possible. However, X-ray diffraction studies have shown that the all-cis configuration is the predominantly formed and isolated isomer in practice.
In the broader context of heterocyclic synthesis, regioselective strategies are employed to control the position of substitution on the ring. For instance, in the synthesis of substituted pyrazoles and triazoles, the choice of catalyst and reaction conditions can dictate which nitrogen atom undergoes alkylation or arylation. Copper(I)-catalyzed reactions and Chan-Lam reactions have demonstrated high regioselectivity in the synthesis of N-substituted heterocycles.
Stereoselective synthesis aims to control the 3D arrangement of atoms. Methods for achieving this include using chiral catalysts, auxiliaries, or starting materials. For example, the stereoselective synthesis of azetidines has been achieved through imino-aldol reactions, leading to products with high stereoselectivity. Similarly, biocatalytic methods are emerging for the enantioselective synthesis of sulfur-containing heterocycles like thiiranes. These principles are applicable to developing stereocontrolled syntheses of thialdine derivatives.
Novel Synthetic Approaches and Innovations
Recent advancements in synthetic chemistry offer promising new routes for the production of thialdine and other heterocyclic compounds, with a focus on sustainability and efficiency.
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents (like water), renewable feedstocks, and energy-efficient methods such as microwave or ultrasound-assisted synthesis.
For the synthesis of thiazine and thiazole derivatives, green approaches have been successfully implemented. These include catalyst-free reactions in greener solvents like PEG-400, and the use of recyclable catalysts. While not specifically reported for thialdine, these sustainable methods could be adapted. For example, replacing volatile organic solvents with water or developing a catalytic, solvent-free process would align with green chemistry principles.
| Green Chemistry Principle | Application Example | Potential Benefit | Reference |
|---|---|---|---|
| Use of Safer Solvents | Water or PEG-400 as reaction medium | Reduced toxicity and environmental impact | |
| Catalysis | Use of recyclable, non-toxic catalysts (e.g., DABCO) | Increased efficiency, reduced waste | |
| Energy Efficiency | Microwave or ultrasound-assisted synthesis | Reduced reaction times and energy consumption | |
| Atom Economy | Multi-component, one-pot reactions | Higher efficiency and less waste |
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages in terms of safety, efficiency, scalability, and process control. This technology is particularly well-suited for handling hazardous reagents and exothermic reactions, both of which are relevant to thialdine synthesis (use of H₂S and exothermic condensation).
The application of flow chemistry to the synthesis of saturated heterocycles has been demonstrated to improve reaction efficiency and safety. Continuous-flow processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purer products. For the synthesis of thialdine, a flow reactor could be designed to safely handle the introduction of hydrogen sulfide gas and to efficiently manage the heat generated during the reaction, potentially leading to a more controlled and scalable production method.
Optimization of Reaction Parameters and Process Intensification
The transition from a laboratory-scale synthesis to a large-scale industrial process necessitates a thorough optimization of reaction parameters and the implementation of process intensification strategies. These efforts aim to enhance reaction efficiency, improve product quality, reduce costs, and ensure safer and more sustainable manufacturing processes. mdpi.commanetco.be
Optimization of Reaction Parameters
The systematic study of how different variables affect the outcome of a chemical reaction is crucial for maximizing yield and purity while minimizing reaction time and energy consumption. For a hypothetical synthesis of 1,2,4,6-Tetramethylthialdine, key parameters to investigate would include temperature, pressure, catalyst loading, and reactant concentrations.
Detailed Research Findings
In a typical optimization study, a Design of Experiments (DoE) approach would be employed to efficiently map the reaction landscape. This involves systematically varying multiple parameters simultaneously to identify optimal conditions and understand their interactions. The following table illustrates a hypothetical optimization of a key reaction step in the synthesis of this compound.
Interactive Data Table: Optimization of Reaction Parameters
| Experiment Run | Temperature (°C) | Pressure (bar) | Catalyst Loading (mol%) | Reactant A Conc. (M) | Reactant B Conc. (M) | Yield (%) |
| 1 | 80 | 1 | 1.0 | 0.5 | 0.5 | 65 |
| 2 | 100 | 1 | 1.0 | 0.5 | 0.5 | 78 |
| 3 | 120 | 1 | 1.0 | 0.5 | 0.5 | 72 |
| 4 | 100 | 5 | 1.0 | 0.5 | 0.5 | 82 |
| 5 | 100 | 10 | 1.0 | 0.5 | 0.5 | 81 |
| 6 | 100 | 5 | 0.5 | 0.5 | 0.5 | 75 |
| 7 | 100 | 5 | 1.5 | 0.5 | 0.5 | 83 |
| 8 | 100 | 5 | 1.0 | 0.8 | 0.5 | 88 |
| 9 | 100 | 5 | 1.0 | 0.5 | 0.8 | 85 |
| 10 (Optimal) | 100 | 5 | 1.0 | 0.8 | 0.5 | 88 |
This data is illustrative and based on general principles of chemical reaction optimization.
The findings from such a study would reveal the ideal set points for each parameter to achieve the highest yield. For instance, the data suggests that a temperature of 100°C and a pressure of 5 bar are more favorable than other conditions tested. Furthermore, it indicates that a higher concentration of "Reactant A" significantly improves the yield.
Process Intensification
Process intensification (PI) involves the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. aiche.org Rather than simply optimizing existing setups, PI aims to revolutionize the process itself. manetco.be
Key strategies in process intensification that could be applied to the synthesis of this compound include:
Microreactors: These small-scale reactors offer a very high surface-area-to-volume ratio, leading to enhanced heat and mass transfer. osf.io This allows for precise control over reaction conditions, potentially improving selectivity and reducing byproduct formation. manetco.be
Continuous Flow Chemistry: Moving from traditional batch processing to a continuous flow system can offer significant advantages. manetco.be Flow chemistry allows for better process control, improved safety due to smaller reaction volumes at any given time, and easier scale-up. osf.io
Multifunctional Reactors: These reactors combine multiple unit operations, such as reaction and separation, into a single piece of equipment. mdpi.com For example, reactive distillation could be employed if the synthesis involves a reversible reaction where the continuous removal of a product drives the equilibrium towards higher conversion. osf.io
Alternative Energy Sources: The use of microwaves or ultrasound as energy sources can sometimes accelerate reaction rates and improve yields compared to conventional heating methods. aiche.org
The following table presents a conceptual comparison of a traditional batch process with an intensified continuous flow process for the production of this compound.
Interactive Data Table: Comparison of Batch vs. Intensified Process
| Parameter | Traditional Batch Process | Intensified Continuous Flow Process |
| Reactor Volume | 5000 L | 10 L |
| Reaction Time | 24 hours | 15 minutes (residence time) |
| Yield | 75% | 88% |
| Energy Consumption | High | Low |
| Process Control | Difficult | Precise |
| Safety | Higher risk (large volumes) | Inherently safer (small volumes) |
This data is illustrative and based on the general benefits of process intensification. manetco.beosf.io
By adopting process intensification techniques, the production of this compound could potentially be made more efficient, economical, and environmentally friendly. mdpi.com The miniaturization of equipment and integration of process steps are core tenets of this modern approach to chemical manufacturing. mdpi.commanetco.be
Advanced Structural Elucidation and Spectroscopic Characterization of 1,2,4,6 Tetramethylthialdine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 1,2,4,6-Tetramethylthialdine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to establish its constitution and stereochemistry.
Unambiguous Structural Assignments via ¹H and ¹³C NMR
The ¹H NMR spectrum would provide crucial information about the number of different proton environments, their chemical shifts, signal integrations (corresponding to the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons).
The ¹³C NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aliphatic, attached to a heteroatom).
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | ~4.0-4.5 (quartet) | ~60-70 |
| C2-CH₃ | ~1.3-1.5 (doublet) | ~20-25 |
| N-CH₃ | ~2.2-2.8 (singlet) | ~30-40 |
| C4-H | ~3.5-4.0 (quartet) | ~55-65 |
| C4-CH₃ | ~1.2-1.4 (doublet) | ~18-23 |
| C6-H | ~3.5-4.0 (quartet) | ~55-65 |
Note: This table is purely illustrative and not based on experimental data.
Conformational Analysis using 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are essential for assembling the molecular fragments identified in 1D NMR and for probing the spatial arrangement of atoms.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, revealing which protons are adjacent to each other. For instance, it would show correlations between the methine protons (at C2, C4, and C6) and the protons of their respective methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It would be instrumental in connecting the different spin systems, for example, by showing correlations from the N-methyl protons to the C2 and C6 carbons of the thialdine (B1265449) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations between certain methyl groups and methine protons would indicate their relative orientation (axial or equatorial) in the chair-like conformation of the thialdine ring.
Solid-State NMR for Crystalline and Amorphous Forms
Should this compound exist in solid forms, solid-state NMR (ssNMR) could provide valuable insights. By analyzing the chemical shifts and line shapes, it is possible to distinguish between crystalline and amorphous states. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of less abundant nuclei and provide information about the local environment and packing of molecules in the solid state.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in chemical analysis for determining molecular weights and elucidating structures.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the precise molecular weight of this compound. The high accuracy of this technique allows for the calculation of the elemental composition, thus confirming the molecular formula (C₈H₁₇NS₂). This is a critical step in the identification of an unknown compound.
Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Formula |
|---|---|---|---|
| [M+H]⁺ | 192.0875 | (Hypothetical) | C₈H₁₈NS₂ |
Note: This table is for illustrative purposes only.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable information about its structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the thialdine ring and the loss of methyl groups. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.
Scientific Data for this compound Not Publicly Available
A thorough search of scientific databases and literature has revealed a significant lack of publicly available experimental data for the specific chemical compound this compound. Detailed structural and spectroscopic characterization, as requested, is not present in the accessible scientific domain. Consequently, the construction of an article focusing on the advanced analytical techniques specified is not feasible at this time.
The required research findings for the following analytical methods concerning this compound could not be located:
Vibrational Spectroscopy (Infrared and Raman): No specific Infrared (IR) or Raman spectra, characteristic vibrational modes, or analyses of the thialdine ring system's spectroscopic signatures for this particular compound were found. Vibrational spectroscopy is a fundamental technique used to identify functional groups and elucidate the structure of molecules based on their unique vibrational fingerprints cardiff.ac.uknih.gov.
X-ray Diffraction (XRD): There is no available single-crystal X-ray diffraction data, which is essential for determining the absolute configuration and precise molecular geometry, including bond lengths and angles researchgate.netmdpi.com. Furthermore, no powder X-ray diffraction (PXRD) patterns were found, which are necessary for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for phase identification in bulk samples libretexts.orgwikipedia.orgucmerced.edu. While polymorphism is a critical aspect in materials science and pharmaceuticals as different polymorphs of a substance can exhibit varying physical properties, no such studies have been published for this compound mdpi.commdpi.comnih.gov.
Electron Microscopy and Surface Probes: Information regarding the morphological and nanostructural analysis of this compound using techniques such as scanning electron microscopy (SEM) or transmission electron microscopy (TEM) is absent from the scientific literature.
Without this foundational experimental data, it is impossible to generate a scientifically accurate and detailed article that adheres to the requested structure and content inclusions. The creation of data tables and a thorough discussion of research findings is contingent on the existence of primary research, which appears not to have been published for this specific compound.
Electron Microscopy and Surface Probes for Morphological and Nanostructural Analysis
Scanning Electron Microscopy (SEM)
SEM analysis would provide valuable insights into the surface morphology of solid this compound. This technique could reveal details about the crystal habit, particle size distribution, and surface texture of the compound. For instance, SEM imaging could determine whether the compound crystallizes in a well-defined form, such as needles, plates, or prisms, or if it exists as an amorphous solid.
Hypothetical SEM Data for this compound:
| Parameter | Expected Observation | Significance |
| Crystal Morphology | Euhedral to subhedral crystalline structures | Indicates a high degree of internal order |
| Particle Size | 10-100 µm | Influences dissolution rates and bulk properties |
| Surface Topography | Smooth facets with occasional step-growth features | Provides insight into the crystallization process |
Atomic Force Microscopy (AFM)
AFM would offer a higher resolution view of the surface topography of this compound crystals. This technique can map the surface at the nanometer scale, revealing atomic-level defects, terraces, and step edges. Such information is crucial for understanding crystal growth mechanisms and surface reactivity.
Hypothetical AFM Data for this compound:
| Parameter | Expected Observation | Significance |
| Surface Roughness | Root Mean Square (RMS) roughness of < 1 nm | Suggests a highly ordered and smooth crystal surface |
| Crystal Defects | Point defects, screw dislocations | Reveals imperfections in the crystal lattice |
| Molecular Packing | Visualization of the arrangement of individual molecules on the crystal surface | Confirms the long-range order of the crystalline state |
High-Resolution Transmission Electron Microscopy (HRTEM)
HRTEM could provide unparalleled detail about the internal structure of this compound crystals. By transmitting electrons through a thin sample, HRTEM can visualize the atomic lattice, allowing for the direct measurement of lattice parameters and the identification of crystallographic planes.
Hypothetical HRTEM Data for this compound:
| Parameter | Expected Observation | Significance |
| Lattice Fringes | Clear and periodic lattice fringes | Direct evidence of the crystalline nature of the material |
| d-spacing | Measurement of interplanar distances | Allows for the determination of the crystal system and unit cell parameters |
| Electron Diffraction | Spot patterns corresponding to specific crystallographic orientations | Confirms the single-crystal nature of the analyzed domain |
X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis for Compositional Information
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide definitive confirmation of its elemental makeup and the bonding environments of the constituent atoms.
The expected elemental composition of this compound (C₈H₁₇NS₂) would be reflected in the XPS survey scan, showing peaks corresponding to Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). High-resolution scans of the C 1s, N 1s, and S 2p regions would provide information about the chemical states of these elements.
Hypothetical XPS Data for this compound:
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
| Carbon | C 1s | ~284.8 | C-C, C-H bonds |
| ~286.5 | C-N, C-S bonds | ||
| Nitrogen | N 1s | ~400.0 | C-N-C in the thialdine ring |
| Sulfur | S 2p₃/₂ | ~163.5 | C-S-C in the thialdine ring |
This detailed compositional information would be invaluable for confirming the purity of the compound and understanding its electronic structure.
Reactivity and Transformation Pathways of 1,2,4,6 Tetramethylthialdine
Electrophilic and Nucleophilic Reactions of the Thialdine (B1265449) Heterocycle
The thialdine heterocycle of 1,2,4,6-tetramethylthialdine is characterized by the presence of electron-rich heteroatoms, namely sulfur and nitrogen, which are the primary sites for chemical reactions.
Nucleophilic Reactions: The sulfur atoms in the 1,3,5-dithiazinane ring are susceptible to nucleophilic attack. This is a common feature of sulfur-nitrogen heterocycles, where the electrophilicity of the sulfur atoms can be enhanced by adjacent electron-withdrawing groups or through coordination with Lewis acids. Nucleophiles such as organolithium reagents or Grignard reagents could potentially attack the sulfur atoms, leading to ring-opening or substitution reactions. The nitrogen atom, being part of a secondary amine in the parent thialdine, is also nucleophilic and can react with electrophiles. However, in this compound, the nitrogen is tertiary, which may reduce its nucleophilicity due to steric hindrance from the attached methyl group.
Electrophilic Reactions: Electrophilic substitution on the thialdine ring itself is less common due to the electron-withdrawing nature of the sulfur atoms. However, the nitrogen atom can act as a site for electrophilic attack. For instance, it can be protonated by acids or alkylated by alkyl halides. The lone pair of electrons on the nitrogen atom makes it a Lewis base, capable of forming adducts with Lewis acids. Studies on related 5-alkyl-1,3,5-dithiazinanes have shown the formation of mono-N-adducts with Lewis acids like Al(CH₃)₃. researchgate.net
Transformations Involving Methyl Substituents
The four methyl groups attached to the thialdine ring can undergo transformations typical of alkyl groups, although their reactivity can be influenced by the heterocyclic core.
Reactions involving the methyl groups of this compound are not well-documented in the literature. However, based on general principles of organic chemistry, these methyl groups could potentially undergo free-radical halogenation under UV light. The resulting halomethyl derivatives could then serve as precursors for further functionalization through nucleophilic substitution reactions.
Oxidation of the methyl groups is another possibility, which could lead to the formation of hydroxymethyl, formyl, or carboxyl groups, depending on the oxidizing agent and reaction conditions. Such transformations would introduce new functionalities to the thialdine molecule, significantly altering its chemical properties and potential applications.
Ring-Opening and Ring-Closure Mechanisms
The 1,3,5-dithiazinane ring of this compound can undergo both ring-opening and ring-closure reactions, often under specific conditions.
Ring-Closure: The synthesis of the parent thialdine (2,4,6-trimethyl-1,3,5-dithiazinane) involves a cyclization reaction. It is traditionally synthesized by the reaction of acetaldehyde (B116499) ammonia (B1221849) trimer with hydrogen sulfide (B99878). researchgate.net This suggests that similar cyclization strategies could be employed for the synthesis of this compound, likely starting from N-methylethylamine, an aldehyde, and a sulfur source.
Ring-Opening: The thialdine ring can be opened under reductive conditions. For example, reduction with strong reducing agents like lithium aluminum hydride can lead to the cleavage of the C-S or S-N bonds. Catalytic hydrogenation may also result in ring cleavage. The stability of the ring is influenced by the substituents; for instance, N-alkylation can affect the electron density within the ring and, consequently, its susceptibility to ring-opening reactions. The inherent ring strain in heterocyclic systems can also be a driving force for ring-opening reactions, especially when activated by Lewis acids. nih.gov
Photochemical and Thermal Stability and Decomposition Pathways
The stability of this compound under thermal and photochemical conditions is an important aspect of its chemical profile. While specific data for this compound is not available, general trends for sulfur-nitrogen heterocycles can provide some insights.
Thermal Stability: Many sulfur-nitrogen heterocycles exhibit moderate to good thermal stability. However, the presence of multiple heteroatoms can sometimes lead to instability. nih.gov The decomposition of such compounds often involves the cleavage of the weaker bonds within the ring, such as the C-S or S-N bonds. High temperatures can lead to fragmentation of the molecule, potentially releasing volatile sulfur and nitrogen compounds. Studies on some nitrogen-rich heterocyclic esters have shown them to be thermally stable up to 250 °C. researchgate.net
Photochemical Stability: The photochemical behavior of this compound is not documented. Generally, heterocyclic compounds can undergo various photochemical reactions, including ring contraction, ring expansion, and fragmentation upon exposure to UV light. The presence of sulfur atoms might make the molecule susceptible to photooxidation or photoreduction processes.
Catalytic Reactions of this compound
The catalytic reactivity of this compound could involve the molecule itself acting as a catalyst or being a substrate in a catalytic reaction.
As a potential ligand, the sulfur and nitrogen atoms in this compound can coordinate with metal centers. This coordination chemistry could be exploited in catalysis, where the thialdine derivative could act as a ligand to modulate the activity and selectivity of a metal catalyst. The use of 1,3,5-dithiazinanes as polydentate ligands for the synthesis of coordination compounds has been reviewed. researchgate.net
As a substrate, this compound could undergo various catalytic transformations. For instance, catalytic hydrogenation can lead to the reduction of the ring, potentially causing ring cleavage as mentioned earlier. Other catalytic reactions could involve the functionalization of the C-H bonds of the methyl groups or the heterocycle itself, although such reactions are not specifically reported for this compound.
Reactivity in Complex Chemical Environments
In complex chemical environments, such as in biological systems or in multicomponent reaction mixtures, the reactivity of this compound would be influenced by the presence of various other chemical species.
The presence of oxidizing or reducing agents in the environment would also play a crucial role. The sulfur atoms can be oxidized to sulfoxides or sulfones, which would dramatically change the geometry and reactivity of the molecule. Conversely, in a reducing environment, ring cleavage is a possible outcome. The interaction with metal ions in a complex matrix could lead to the formation of coordination complexes, influencing its stability and reactivity.
Theoretical and Computational Chemistry of 1,2,4,6 Tetramethylthialdine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations could provide deep insights into the behavior of 1,2,4,6-Tetramethylthialdine. However, no such studies have been published.
Electronic Structure, Bonding Characteristics, and Orbital Analysis
A thorough analysis of the electronic structure would involve calculating molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), mapping electron density, and analyzing the nature of the chemical bonds within the this compound molecule. This information is crucial for predicting reactivity and electronic properties. At present, no data on these characteristics is available.
Conformational Landscapes and Energetic Stability
The three-dimensional structure and conformational flexibility of this compound are key to its physical and chemical behavior. A computational study would involve mapping the potential energy surface to identify stable conformers, transition states, and the energy barriers between them. This would clarify the molecule's preferred shapes and their relative stabilities. Currently, the conformational landscape of this specific compound remains unexplored.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods are widely used to predict spectroscopic signatures, which can aid in the experimental identification and characterization of compounds. Calculations could generate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. No predicted spectroscopic data for this compound has been reported in the literature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including their movements and interactions with their environment. Such simulations for this compound would offer insights into its real-world behavior in different phases.
Conformational Flexibility and Solvent Interactions
MD simulations could model how the structure of this compound fluctuates over time in a vacuum or in the presence of different solvents. This would reveal dynamic conformational changes and the nature of solute-solvent interactions, such as hydrogen bonding or van der Waals forces. This area of study is currently unaddressed for this molecule.
Intermolecular Interactions and Aggregation Behavior
By simulating a system with multiple molecules of this compound, researchers could investigate how they interact with each other. This would provide information on the potential for aggregation, the formation of dimers or larger clusters, and the governing intermolecular forces. As of now, the intermolecular behavior of this compound has not been computationally modeled.
Computational Elucidation of Reaction Mechanisms and Transition States
The elucidation of reaction mechanisms involving this compound is a primary objective of computational chemistry in this field. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most energetically favorable pathways, intermediates, and, crucially, the transition states that govern the reaction rates.
Transition State Theory and Reaction Pathways:
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of reactions involving heterocyclic compounds like this compound. For a hypothetical hydrolysis reaction, computational studies can model the approach of a water molecule to the thialdine (B1265449) ring. Calculations would aim to locate the transition state structure for the ring-opening process. The geometry of this transition state, characterized by a single imaginary frequency, provides a snapshot of the highest energy point along the reaction coordinate.
Illustrative Data for a Hypothetical Hydrolysis Reaction:
To visualize the energetic landscape of such a reaction, a reaction coordinate diagram can be constructed from calculated relative energies.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + H₃O⁺ | 0.0 |
| TS1 | Transition state for N-protonation | +15.2 |
| Intermediate 1 | N-protonated this compound | +5.8 |
| TS2 | Transition state for water attack | +22.5 |
| Intermediate 2 | Ring-opened intermediate | -8.3 |
| Products | Hydrolysis products | -25.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
This hypothetical data suggests that the nucleophilic attack of water (TS2) is the rate-determining step due to its higher activation energy.
Role of Solvation Models:
The inclusion of solvent effects is critical for accurate predictions. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the bulk solvent environment. For more explicit interactions, a hybrid approach combining a few explicit solvent molecules with a continuum model can be used to account for specific hydrogen bonding interactions that may stabilize the transition state.
High-Throughput Computational Screening and Virtual Design Studies
High-throughput computational screening (HTCS) and virtual design represent a paradigm shift in the discovery of new molecules with desired properties. These approaches leverage computational power to evaluate large libraries of virtual compounds, thereby accelerating the identification of promising candidates for specific applications.
Virtual Library Design:
Starting with the core structure of this compound, a virtual library can be generated by systematically modifying its substituents. For example, the methyl groups could be replaced with a variety of functional groups (e.g., electron-withdrawing or electron-donating groups, halogens, alkyl chains of varying lengths). This creates a vast chemical space to explore for specific properties.
Screening for Desired Properties:
The designed virtual library can then be screened for various properties using computational methods. For instance, if the goal is to identify derivatives with potential as corrosion inhibitors, properties such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO gap can be calculated. These quantum chemical descriptors are known to correlate with the inhibition efficiency of organic molecules.
Illustrative Data for a Virtual Screening Study:
A hypothetical screening of this compound derivatives for properties relevant to corrosion inhibition could yield the following data:
| Derivative | Substituent at C6 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Parent | -CH₃ | -6.2 | -0.8 | 5.4 |
| Derivative A | -OH | -5.9 | -0.7 | 5.2 |
| Derivative B | -NO₂ | -6.8 | -1.5 | 5.3 |
| Derivative C | -NH₂ | -5.5 | -0.6 | 4.9 |
| Derivative D | -Cl | -6.4 | -1.1 | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
From this illustrative data, Derivative C, with the highest HOMO energy and the smallest energy gap, might be identified as a promising candidate for further investigation as a corrosion inhibitor, as these properties often suggest a higher tendency to donate electrons to a metal surface.
Quantitative Structure-Activity Relationship (QSAR):
The data generated from HTCS can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure and a specific property or activity. By developing a robust QSAR model, the properties of new, unsynthesized derivatives of this compound can be rapidly predicted without the need for computationally expensive DFT calculations for every single molecule. This further accelerates the design and discovery process.
Advanced Analytical Methodologies for 1,2,4,6 Tetramethylthialdine Detection and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the separation and analysis of 1,2,4,6-Tetramethylthialdine from various matrices. The choice of technique depends on the compound's physicochemical properties, the complexity of the sample matrix, and the analytical objectives.
Gas Chromatography (GC) Coupled with Specific and Non-Specific Detectors (MS, FID, ECD, NPD, PID)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Coupling GC with various detectors enhances selectivity and sensitivity.
Mass Spectrometry (MS): GC-MS provides high specificity and structural information, making it ideal for unambiguous identification and quantification. The fragmentation pattern of this compound in the mass spectrometer serves as a chemical fingerprint.
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and offers high sensitivity. It is a robust and cost-effective option for routine quantification when high specificity is not required.
Electron Capture Detector (ECD): While highly sensitive to halogenated compounds, the ECD's applicability to this compound would depend on the presence of electrophilic groups, which are absent in this specific molecule, making it a less common choice.
Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for nitrogen- and phosphorus-containing compounds. Given that this compound contains nitrogen, the NPD can provide enhanced selectivity and sensitivity compared to the FID, particularly in complex matrices.
Photoionization Detector (PID): The PID is sensitive to compounds that can be ionized by UV light. Its utility for this compound would depend on the compound's ionization potential.
Interactive Table 1: Hypothetical GC Detector Performance for this compound Analysis
| Detector | Selectivity | Sensitivity | Application Notes |
| MS | High | High | Provides structural confirmation. |
| FID | Low | High | Suitable for routine quantification in simple matrices. |
| NPD | High | Very High | Ideal for trace analysis in complex samples due to nitrogen content. |
| PID | Moderate | Moderate | Applicability depends on the ionization potential. |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modes (MS, UV, Electrochemical)
High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. The separation is based on the compound's interaction with a stationary phase and a liquid mobile phase.
Advanced detection modes enhance the capabilities of HPLC for the analysis of this compound.
Mass Spectrometry (MS): HPLC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, enabling reliable identification and quantification even at trace levels.
Ultraviolet (UV) Detector: A UV detector is commonly used in HPLC. The detection of this compound would depend on the presence of a chromophore that absorbs UV radiation.
Electrochemical Detector (ECD): An electrochemical detector is highly sensitive for compounds that can be oxidized or reduced. The applicability for this compound would depend on its electrochemical properties.
Supercritical Fluid Chromatography (SFC)
Supercritical fluid chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. teledynelabs.com SFC offers advantages such as high separation efficiency, fast analysis times, and reduced use of organic solvents. ceon.rs It is particularly well-suited for the separation of complex mixtures and can be a viable alternative for the analysis of this compound, especially in chiral separations or when coupled with mass spectrometry. teledynelabs.comnih.gov The technique can handle a wide range of polar and non-polar compounds. mdpi.comresearchgate.net
Analytical Method Validation and Quality Assurance
Validation of analytical methods is essential to ensure the reliability and accuracy of the results. europa.eu Key validation parameters include specificity, selectivity, limit of detection (LOD), and limit of quantitation (LOQ).
Assessment of Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample. europa.eu For chromatographic methods, this is typically demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples. Peak purity analysis using a photodiode array detector in HPLC or deconvolution of mass spectra in GC-MS can further confirm specificity. nih.gov
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The limit of detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
These values are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the standard deviation of the response and the slope of the calibration curve. gtfch.org
Interactive Table 2: Hypothetical LOD and LOQ Values for this compound by Different Analytical Techniques
| Analytical Technique | Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| GC-MS | MS | 0.1 ng/mL | 0.3 ng/mL |
| GC-NPD | NPD | 0.5 ng/mL | 1.5 ng/mL |
| HPLC-MS | MS | 0.2 ng/mL | 0.6 ng/mL |
| HPLC-UV | UV | 5 ng/mL | 15 ng/mL |
Evaluation of Accuracy, Precision, and Robustness
The validation of an analytical method is critical to ensure the reliability and consistency of the results. This process involves a thorough evaluation of accuracy, precision, and robustness.
Accuracy refers to the closeness of a measured value to a standard or known true value. It is often assessed by analyzing a sample with a known concentration of this compound (a certified reference material, if available) and comparing the measured concentration to the true value. The accuracy is typically expressed as the percentage recovery.
Precision is the degree to which repeated measurements under unchanged conditions show the same results. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). Precision is expressed as the relative standard deviation (RSD) of a series of measurements.
Robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govscielo.brscielo.br For a chromatographic method for this compound analysis, these parameters could include the pH of the mobile phase, column temperature, and flow rate. The evaluation of robustness is an important step during method development. scielo.brscielo.br
Table 1: Hypothetical Validation Parameters for a High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
| Parameter | Acceptance Criterion | Hypothetical Result |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Robustness | No significant impact on results | Method found to be robust against minor changes in pH, temperature, and flow rate. |
Mitigation of Matrix Effects and Interferences
Complex matrices, such as biological fluids, environmental samples, or food products, can contain numerous components that may interfere with the analysis of this compound. These interferences can lead to inaccurate quantification. Matrix effects, particularly in mass spectrometry-based methods, can cause ion suppression or enhancement, affecting the signal intensity of the analyte. chromatographyonline.com
Several strategies can be employed to mitigate matrix effects and interferences:
Sample Preparation: Effective sample cleanup is the first line of defense. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can be used to remove interfering substances from the sample matrix before analysis.
Chromatographic Separation: Optimizing the chromatographic conditions can help to separate this compound from co-eluting matrix components.
Use of Internal Standards: An internal standard is a compound that is chemically similar to the analyte but not present in the sample. It is added to the sample and calibrators in a known amount. By monitoring the ratio of the analyte signal to the internal standard signal, variations due to matrix effects can be compensated.
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the sample can also help to compensate for matrix effects.
Table 2: Comparison of Hypothetical Sample Preparation Techniques for the Analysis of this compound in a Complex Matrix
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of compounds between a solid and a liquid phase. | High recovery, good selectivity, easily automated. | Can be time-consuming to develop the method. |
| Liquid-Liquid Extraction (LLE) | Partitioning of compounds between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, may use large volumes of organic solvents. |
| Protein Precipitation | Use of a solvent or acid to precipitate proteins from a biological sample. | Fast and simple. | Less clean extract, may not remove all interferences. |
Hyphenated Analytical Techniques for Complex Matrices
Hyphenated techniques, which combine a separation technique with a detection technique, are powerful tools for the analysis of compounds in complex mixtures. researchgate.netnih.govsaspublishers.comamazonaws.comresearchgate.net For the analysis of this compound, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be highly effective.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis. GC provides excellent separation of volatile compounds, and MS offers high sensitivity and selectivity for detection and identification based on the mass-to-charge ratio of the compound and its fragments. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC. nih.govsaspublishers.com It combines the separation power of high-performance liquid chromatography with the detection capabilities of mass spectrometry. For this compound, LC-MS would provide high sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS) for quantification. amazonaws.com
Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Principle | Advantages for this compound Analysis | Potential Limitations |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High resolution, good for volatile compounds, established libraries for identification. | Requires the compound to be volatile and thermally stable. |
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. | Applicable to a wide range of compounds, high sensitivity and selectivity. | Matrix effects can be more pronounced. |
| LC-MS/MS | Separation by LC, with two stages of mass analysis. | Very high selectivity and sensitivity, excellent for quantification in complex matrices. | Higher instrument cost and complexity. |
Environmental Fate and Non Clinical Biotransformation of 1,2,4,6 Tetramethylthialdine
Environmental Transport and Distribution Processes
Adsorption/Desorption to Soil and Sediment Matrices
The tendency of a chemical to bind to soil and sediment particles, a process known as sorption, is a critical factor in its environmental mobility. High adsorption reduces the concentration of the compound in the aqueous phase, thereby limiting its potential to leach into groundwater or be transported via surface runoff. The primary method for evaluating this is the batch equilibrium study.
In such a study, a solution of 1,2,4,6-Tetramethylthialdine would be mixed with soil or sediment samples of varying organic carbon and clay content. The mixture is agitated until equilibrium is reached, after which the concentration of the compound remaining in the solution is measured. The amount adsorbed to the solid phase is then calculated by difference.
The results are typically expressed using the Freundlich isotherm equation, which yields the Freundlich adsorption coefficient (Kf) and the organic carbon-normalized adsorption coefficient (Koc). A higher Koc value indicates a stronger tendency to adsorb to organic matter in soil and sediment. Desorption experiments are subsequently conducted by replacing the supernatant with a fresh solution to measure the reversibility of the binding.
Given the absence of published studies, the following table presents hypothetical data for this compound to illustrate the potential outcomes of such an analysis across different soil types.
| Soil Type | Organic Carbon (%) | Clay Content (%) | Hypothetical Kf (L/kg) | Hypothetical Koc (L/kg) | Mobility Classification |
| Sandy Loam | 1.2 | 15 | 2.5 | 208 | Moderate |
| Silt Loam | 2.5 | 25 | 7.0 | 280 | Low to Moderate |
| Clay | 3.0 | 55 | 11.5 | 383 | Low |
| Sediment | 4.5 | 30 | 15.0 | 333 | Low |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Volatilization and Atmospheric Transport Dynamics
Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, entering the atmosphere. A compound's tendency to volatilize from soil or water surfaces is governed by its vapor pressure and Henry's Law constant. Chemicals with high vapor pressures and Henry's Law constants are more likely to be transported in the atmosphere.
Once in the atmosphere, the compound's persistence is determined by its susceptibility to degradation by photochemical reactions, primarily with hydroxyl (OH) radicals. The atmospheric half-life (t1/2) is a measure of this persistence. Compounds that are resistant to degradation can undergo long-range atmospheric transport, leading to their deposition in remote ecosystems. The specific vapor pressure and atmospheric half-life for this compound would need to be determined experimentally or through modeling to fully assess this environmental pathway.
Leaching Potential and Groundwater Mobility
Leaching is the process by which a chemical is transported through the soil profile with percolating water, potentially contaminating groundwater. The potential for a compound to leach is inversely related to its adsorption to soil (Koc) and directly related to its persistence in soil (soil half-life).
A commonly used screening tool to estimate leaching potential is the Groundwater Ubiquity Score (GUS), calculated using the following formula:
GUS = log10(t1/2 soil) × [4 – log10(Koc)]
A GUS value greater than 2.8 suggests a "leacher."
A GUS value between 1.8 and 2.8 suggests a "transition" compound.
A GUS value less than 1.8 suggests a "non-leacher." dtic.mil
Without experimental Koc and soil half-life values for this compound, a definitive GUS cannot be calculated. However, based on the hypothetical Koc values from the table above, if the compound were found to be persistent in soil (e.g., a half-life greater than 90 days), it could be classified as having a moderate potential for leaching, particularly in soils with low organic carbon content.
Environmental Fate Modeling and Predictive Approaches
In the absence of extensive experimental data, mathematical models provide a valuable means of estimating the environmental fate of a chemical. These predictive approaches use a compound's physicochemical properties and molecular structure to forecast its behavior.
Fugacity Models for Multimedia Environmental Distribution
Fugacity models are mass balance models that predict how a chemical will partition among different environmental compartments, such as air, water, soil, and sediment. nih.govnih.govnih.gov Fugacity, with units of pressure, can be thought of as the "escaping tendency" of a chemical from a particular phase. epa.gov At equilibrium, the fugacity of a chemical will be equal in all compartments.
These models exist in several levels of increasing complexity:
Level I: Calculates the equilibrium distribution of a fixed quantity of a chemical in a closed environment, with no inputs or losses.
Level II: Models an open system at equilibrium, accounting for continuous emissions and removal processes like advection. nih.gov
Level III: Describes a non-equilibrium, steady-state system where the rates of inter-compartment transport are considered. nih.gov
Level IV: A dynamic, non-steady-state model that can predict changes in concentration over time. nih.gov
To apply a fugacity model to this compound, key physicochemical properties such as molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) would be required as inputs. The model would then estimate the likely distribution and concentration of the compound in the environment.
Non Clinical Metabolic Pathways and Biotransformation of 1,2,4,6 Tetramethylthialdine
Applications of Metabolomics in Non-Clinical Biotransformation Research
Metabolomics is a powerful discipline for elucidating the metabolic fate of novel compounds by providing a comprehensive analysis of all small-molecule metabolites in a biological system. nih.gov In the context of non-clinical biotransformation research for a compound like 1,2,4,6-Tetramethylthialdine, metabolomics plays a crucial role in identifying and quantifying metabolites, thus revealing the biotransformation pathways.
Detailed Research Findings from Analogous Compounds
While direct studies on this compound are unavailable, research on other xenobiotics provides a framework for how metabolomics would be applied. For instance, in the study of other heterocyclic compounds, metabolomics has been instrumental in identifying novel metabolites and understanding their mechanisms of formation. sci-hub.box The use of advanced analytical techniques, particularly mass spectrometry coupled with liquid chromatography (LC-MS), is central to these investigations.
Table 2: Application of Metabolomics Techniques in the Study of this compound Biotransformation
| Metabolomics Technique | Application in Biotransformation Studies | Information Yielded |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of parent compound and its metabolites in biological matrices (e.g., liver microsomes, plasma, urine). | High-resolution mass data for metabolite structural elucidation; Quantitative data for pharmacokinetic profiling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of novel metabolites. | Detailed structural information, including stereochemistry. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile metabolites. | Identification of smaller, more volatile breakdown products. |
In a hypothetical non-clinical study, liver microsomes from preclinical species would be incubated with this compound. Metabolomics workflows would then be employed to analyze the resulting mixture. A typical workflow would involve sample preparation to extract metabolites, followed by LC-MS analysis to detect the parent compound and any new metabolic products. The high resolution and accuracy of modern mass spectrometers would enable the determination of the elemental composition of potential metabolites, allowing for the confident identification of oxidative and conjugative modifications.
Furthermore, stable isotope labeling, a key tool in metabolomics, could be used to trace the metabolic fate of this compound. By synthesizing a version of the compound with, for example, ¹³C or ¹⁵N isotopes, researchers can readily distinguish drug-related metabolites from the endogenous metabolome, significantly simplifying data analysis and interpretation.
The integration of metabolomics data with other "omics" technologies, such as genomics and proteomics, can provide a more holistic understanding of a compound's biotransformation. For example, by correlating metabolite profiles with the expression of specific drug-metabolizing enzymes, researchers can identify the key enzymes responsible for the metabolism of this compound. This information is invaluable for predicting potential drug-drug interactions and for understanding inter-species differences in metabolism.
Research on Derivatives and Analogs of 1,2,4,6 Tetramethylthialdine
Synthesis of Structurally Modified 1,2,4,6-Tetramethylthialdine Derivatives
There is no available scientific literature detailing the synthesis of structurally modified derivatives of this compound. General synthetic methods for other heterocyclic compounds, such as 1,3,5-triazines and 1,2,4,5-tetrazines, exist, but their applicability to the synthesis of this compound derivatives has not been documented. For instance, the synthesis of substituted 1,3,5-triazines often involves the sequential nucleophilic substitution of cyanuric chloride. mdpi.com Similarly, derivatives of 1,2,4,5-tetrazine have been synthesized via Diels-Alder reactions. researchgate.net However, no such specific synthetic routes are reported for this compound.
Structure-Reactivity Relationship (SRR) Studies in Analogs
Due to the absence of synthesized derivatives of this compound, no structure-reactivity relationship (SRR) studies have been conducted on its analogs. SRR studies are fundamental in understanding how the chemical structure of a molecule influences its reactivity. Such studies have been performed on other classes of compounds, for example, to understand the effects of substituents on the reactivity of benzoquinone derivatives with thiols. nih.gov However, no comparable research is available for the thialdine (B1265449) family, specifically concerning the 1,2,4,6-tetramethyl substituted variant.
Investigation of Substituent Effects on Chemical Properties and Reactivity
There is no available data from investigations into the effects of substituents on the chemical properties and reactivity of this compound. The study of substituent effects is crucial for tuning the electronic and steric properties of a molecule, thereby influencing its reactivity and potential applications. For instance, the kinetics and activation parameters for a series of 4-substituted 1,2,4-triazoline-3,5-diones have been measured to understand substituent and solvent effects on Diels-Alder reactions. scilit.com Unfortunately, similar systematic studies have not been performed on this compound.
Data Tables
Due to the lack of experimental data for this compound and its derivatives, no data tables can be generated.
Future Directions and Emerging Research Avenues for 1,2,4,6 Tetramethylthialdine
Exploration in Advanced Materials Science
The distinct structure of 1,2,4,6-Tetramethylthialdine, characterized by a sulfur- and nitrogen-containing heterocyclic ring with multiple methyl substitutions, positions it as a compound of interest for advanced materials science. Future research is anticipated to explore its potential as a monomer or a structural motif in the development of novel polymers and functional materials. The presence of both sulfur and nitrogen atoms can impart unique optoelectronic properties and high thermal stability to polymeric structures.
A significant research avenue lies in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The nitrogen and sulfur atoms in the thialdine (B1265449) ring can act as coordination sites for metal ions, potentially leading to the formation of novel crystalline structures with porous architectures. These materials are highly valued for applications in gas storage, separation, and catalysis. The methyl groups on the this compound backbone would influence the steric environment around the coordination sites, allowing for fine-tuning of the resulting framework's pore size and dimensionality. Drawing parallels from other nitrogen-rich heterocyclic compounds like triazines, which are used as building blocks for covalent organic frameworks (COFs), this compound could be investigated for similar applications in creating robust, porous networks. ossila.com
Innovations in Sustainable Synthesis and Green Chemical Engineering
The development of environmentally benign synthetic methodologies for heterocyclic compounds is a paramount goal in modern chemistry. Future research on this compound will likely prioritize the creation of sustainable and efficient synthesis protocols that move away from traditional methods, which may involve hazardous reagents or produce significant waste.
Innovations are expected in the following areas:
Catalytic Systems: Exploration of novel catalysts to improve reaction yields and selectivity under milder conditions, reducing energy consumption. This includes the potential for biocatalytic routes that offer high specificity and operate in aqueous media.
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, a core principle of green chemistry.
Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace volatile and often toxic organic solvents.
Flow Chemistry: Utilizing continuous flow reactors can enhance safety, improve heat and mass transfer, and allow for easier scalability and automation of the synthesis process.
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by accelerating the discovery and design of new molecules and materials. astrazeneca.commdpi.com For a lesser-studied compound like this compound, AI and ML can offer powerful tools to predict its behavior and guide experimental work.
Emerging research avenues include:
Property Prediction: ML models, such as graph neural networks, can be trained on datasets of known heterocyclic compounds to predict the physicochemical properties, spectral data, and potential bioactivities of this compound. astrazeneca.comresearchgate.net This allows for in silico screening and prioritization of research efforts.
Retrosynthesis Planning: AI-driven tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions, potentially uncovering more sustainable or higher-yielding pathways than those devised by traditional methods. nih.gov
De Novo Design: Machine learning algorithms can generate new molecular structures based on the this compound scaffold, optimized for specific target properties. This is particularly relevant for designing new ligands for materials science or candidates for medicinal chemistry. mdpi.com
By leveraging these computational approaches, researchers can navigate the vast chemical space more effectively, reducing the time and cost associated with laboratory-based discovery. mdpi.com
Interdisciplinary Research with Related Heterocyclic Systems
To fully unlock the potential of this compound, future research will benefit from an interdisciplinary approach that involves comparative studies with related sulfur- and nitrogen-containing heterocyclic systems. Heterocycles are fundamental building blocks in medicinal chemistry and functional materials, and knowledge from well-studied systems can inform the investigation of new ones. mdpi.com
Collaborative research could focus on:
Structure-Property Relationship Studies: Systematically comparing the chemical, physical, and electronic properties of this compound with other thialdines, as well as with related rings like thiazines or piperidines, to understand the specific contribution of the ring structure and methyl substituents.
Computational Modeling: Employing theoretical chemistry to model and compare the electronic structure, reactivity, and interaction potential of this compound against a library of other heterocycles. This can help identify unique features and predict potential applications.
Materials Science Benchmarking: Synthesizing analogous polymers or MOFs from different heterocyclic precursors and comparing their performance in specific applications (e.g., gas adsorption, conductivity) to benchmark the utility of the this compound-based materials.
This comparative and interdisciplinary strategy will create a broader context for understanding the unique attributes of this compound and accelerate the identification of its most promising applications.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1,2,4,6-Tetramethylthialdine in laboratory settings?
- Methodological Answer : Synthesis optimization requires careful selection of solvents, reaction time, and temperature. For example, tetrahydrofuran (THF) is a preferred solvent due to its polarity and ability to dissolve intermediates . Monitoring reaction progress via thin-layer chromatography (TLC) ensures completion, as demonstrated in analogous phosphazene syntheses . Yield maximization may involve reflux conditions and stoichiometric adjustments (e.g., 1:1 molar ratios of precursors).
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming methyl group positions and sulfur bonding environments. X-ray crystallography, as applied in phosphazene studies, resolves stereochemical ambiguities . Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like thioether linkages.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations predict vibrational frequencies (IR) and NMR chemical shifts, enabling direct comparison with experimental data. For instance, discrepancies in methyl group coupling constants can be addressed by modeling rotational barriers and electronic environments . Cross-validation with high-resolution MS and crystallography (if feasible) strengthens structural assignments.
Q. What methodological approaches are recommended for studying the thermal stability of this compound under varying environmental conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) quantifies decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Environmental stability studies should replicate conditions (e.g., humidity, UV exposure) using controlled chambers. For analytical rigor, pair these with GC-MS to detect degradation byproducts, akin to environmental analysis protocols for halogenated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
